Vapor Pressure: ~66x Higher Volatility vs. Tetraethoxygermane
Tetramethoxygermane exhibits a significantly higher vapor pressure than its ethoxy analog. At 25°C, the predicted vapor pressure for Tetramethoxygermane is 59.6 mmHg, whereas for Tetraethoxygermane it is only 0.9 mmHg . This represents a >66-fold increase in volatility.
| Evidence Dimension | Vapor Pressure at 25°C |
|---|---|
| Target Compound Data | 59.6 ± 0.2 mmHg |
| Comparator Or Baseline | Tetraethoxygermane (TEOG, Ge(OEt)₄): 0.9 ± 0.3 mmHg |
| Quantified Difference | ~66x higher |
| Conditions | Predicted data from ACD/Labs Percepta Platform (ChemSpider) |
Why This Matters
Higher vapor pressure enables lower-temperature, higher-rate vapor deposition and more efficient precursor delivery in CVD/ALD processes [1].
- [1] Pola, J., Fajgar, R., Bastl, Z., & Diaz, L. (1992). Chemical vapour deposition of reactive organogermanium films by laser-induced decomposition of tetramethoxygermane. Journal of Materials Chemistry, 2(9), 961. View Source
